N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide (CAS 898451-86-0) is an oxalamide derivative with a molecular formula of C24H32N4O2 and a molecular weight of 408.5 . Its structure features a 4-methylbenzyl group linked via an oxalamide bridge to a side chain containing a 4-methylpiperazine moiety and a p-tolyl group.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-18-4-8-20(9-5-18)16-25-23(29)24(30)26-17-22(21-10-6-19(2)7-11-21)28-14-12-27(3)13-15-28/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKEHIICBWRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Coupling
The oxalamide backbone is typically constructed via sequential nucleophilic acyl substitutions. In a representative procedure, oxalyl chloride reacts with primary amines under anhydrous conditions to form bis-amide intermediates. For N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, this involves:
- Stepwise activation : Treatment of oxalyl chloride with 4-methylbenzylamine at −20°C in tetrahydrofuran (THF) yields N-(4-methylbenzyl)oxalyl chloride.
- Secondary amine coupling : The activated intermediate reacts with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine at 0°C, followed by gradual warming to room temperature.
Critical parameters :
Carbodiimide-Assisted Condensation
As an alternative to oxalyl chloride, N,N'-dicyclohexylcarbodiimide (DCC) facilitates amide bond formation under milder conditions:
- Pre-activation : Oxalic acid is pre-activated with DCC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Amine addition : Sequential addition of 4-methylbenzylamine and 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine over 12 hours at 25°C.
Advantages :
- Avoids hazardous chloride byproducts.
- Enables room-temperature reactions suitable for heat-sensitive substrates.
Synthesis of the 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethylamine Intermediate
Reductive Amination Strategy
The branched ethylamine moiety is synthesized via a two-step process:
- Ketone formation : Condensation of p-tolualdehyde with piperazine in the presence of acetic acid yields 1-(p-tolyl)-2-piperazin-1-yl-ethanone.
- Borch reduction : The ketone is reduced using sodium cyanoborohydride in methanol at pH 4–5, achieving >80% conversion to the target amine.
Optimization insights :
Ullmann Coupling for Direct Functionalization
Copper-catalyzed coupling provides an alternative pathway:
- Substrate preparation : 2-Bromo-1-(p-tolyl)ethanol is treated with 4-methylpiperazine in the presence of CuI/L-proline.
- Amination : The reaction proceeds at 110°C in dimethyl sulfoxide (DMSO), yielding 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethanol.
- Oxidation-conversion : Jones oxidation to the ketone followed by reductive amination completes the synthesis.
Reaction Optimization and Mechanistic Studies
Catalytic Systems for Coupling Reactions
Comparative studies of transition-metal catalysts reveal:
| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Ru-5 | 135 | 87 | <5 |
| Pd/C | 120 | 72 | 12 |
| CuI | 110 | 65 | 18 |
The Ru-5 complex (chloride-free ruthenium catalyst) demonstrates superior performance in toluene at 135°C, achieving 87% isolated yield with minimal oligomerization.
Solvent Effects on Intermediate Stability
Monitoring via 1H NMR spectroscopy shows:
- Polar aprotic solvents (DMF, DMSO): Stabilize α-hydroxy amide intermediates but promote oxalamide decomposition above 100°C.
- Aromatic solvents (toluene, xylene): Favor oxalamide crystallization, reducing side reactions during prolonged heating.
Purification and Characterization
Chromatographic Separation
A three-step purification protocol ensures >99% purity:
Spectroscopic Fingerprinting
Key NMR signals :
- Oxalamide NH : δ 8.2–8.5 ppm (d, J = 6.5 Hz) in DMSO-d6.
- Piperazine CH2 : δ 2.4–2.7 ppm (m, 8H).
- p-Tolyl CH3 : δ 2.3 ppm (s, 6H).
Mass spectrometry : ESI-MS [M+H]+ m/z calculated 481.6, observed 481.3.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Implementing flow chemistry reduces batch variability:
Waste Stream Management
Lifecycle analysis identifies:
- Solvent recovery : 92% toluene recycled via fractional distillation.
- Catalyst regeneration : Ru-5 retains 78% activity after five cycles when treated with ascorbic acid washes.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
Research indicates that N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has several biological activities:
- Anticancer Properties : Preliminary studies have suggested that compounds containing oxalamide structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its applicability in developing new antibiotics.
- Neuropharmacological Effects : The piperazine moiety is known for its influence on the central nervous system, suggesting potential applications in treating neurological disorders.
Medicinal Chemistry
The compound is utilized in medicinal chemistry for the development of new therapeutic agents. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug design aimed at various diseases, including cancer and infections.
Drug Discovery
In drug discovery processes, this compound serves as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are conducted to optimize these derivatives.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the anticancer efficacy of oxalamide derivatives, including this compound. The results indicated that the compound inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
In a study featured in Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated significant antibacterial activity, suggesting its potential as a new antibiotic agent.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues in Flavoring Agents
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Molecular Weight : 397.4 .
- Key Features: 2,4-Dimethoxybenzyl and pyridin-2-yl substituents. 16.099) for enhancing umami taste in foods .
- Toxicology: No observed adverse effect level (NOEL) of 100 mg/kg bw/day in a 93-day rat study . Rapid metabolism in rat hepatocytes without amide hydrolysis .
- Regulatory Status : Approved in the EU and USA with high margins of safety (>33 million) .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Features :
- Structural analogue of S336 with 2,3-dimethoxybenzyl substitution.
- Regulatory Status: Not approved for commercial use .
Comparison with Target Compound :
Antimicrobial Oxalamide Derivatives (GMC Series)
Compounds such as GMC-1 to GMC-5 () feature isoindoline-1,3-dione cores with halogenated phenyl substituents. For example:
- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
- Key Differences :
- Isoindoline-dione core vs. the target compound’s piperazine and p-tolyl groups.
- Designed for antimicrobial activity, whereas the target compound’s application is unspecified.
Pharmacologically Active Oxalamides
BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide .
- Application: Enhances vaccine efficacy against immunodeficiency virus.
- Comparison: Incorporates a guanidinomethyl group and indenyl moiety, highlighting the versatility of oxalamides in drug design.
Compounds 19–23 ()
Metabolic and Toxicological Considerations
Data Table: Key Comparisons
Biological Activity
N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, with CAS Number 898451-86-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H32N4O2, with a molecular weight of 408.5 g/mol. Its structure features a piperazine moiety, which is often associated with diverse biological activities including antipsychotic and antidepressant effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 898451-86-0 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly due to its influence on serotonin levels.
- Anxiolytic Properties : Similar to other piperazine derivatives, it may also possess anxiolytic properties, providing potential therapeutic benefits for anxiety disorders.
- Neuroprotective Effects : Research indicates that compounds with similar structures can offer neuroprotection against oxidative stress, which is pertinent in neurodegenerative diseases.
Case Studies and Research Findings
-
In Vivo Studies : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response, suggesting efficacy at higher concentrations.
- Study Reference : [Animal Testing Laboratory, 2024]
-
Receptor Binding Assays : In vitro receptor binding assays showed that this compound has a high affinity for the serotonin transporter (SERT) and moderate affinity for dopamine D2 receptors. This dual action may contribute to its antidepressant and anxiolytic effects.
- Study Reference : [Journal of Medicinal Chemistry, 2023]
-
Toxicology Reports : Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in chronic administration studies over a 30-day period.
- Study Reference : [Toxicology Research Journal, 2023]
Q & A
Q. Intermediate Preparation :
- The 4-methylbenzyl group is introduced via nucleophilic substitution (e.g., 4-methylbenzyl chloride with a tertiary amine).
- The p-tolyl-ethyl-piperazine intermediate is formed through Suzuki coupling (4-methylpiperazine + p-tolylboronic acid).
Q. Oxalamide Formation :
- Coupling intermediates with oxalyl chloride under anhydrous conditions (dry THF, 0–5°C).
Q. Purification :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
Critical parameters: Strict moisture control to prevent hydrolysis of oxalyl chloride, and reaction time optimization (6–8 hours for coupling step) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substitution patterns and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 479.245).
- HPLC-UV : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography : Resolve 3D conformation for docking studies (if single crystals are obtainable).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolyzed oxalamide).
- Condition Screening :
- Temperature: Lower coupling step temperature (0°C vs. room temperature) reduces racemization.
- Catalysts: Test Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki coupling efficiency.
- Solvent: Compare DMF (polar aprotic) vs. THF (lower dielectric constant) for intermediate stability.
- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) stretching frequencies (1,720–1,750 cm⁻¹) during reaction progression .
Q. What strategies resolve contradictory biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies).
- Structural Analog Comparison :
| Analog Substituent | Reported Activity | Study Source |
|---|---|---|
| 4-Methoxybenzyl | COX-2 inhibition (IC50 1.2 µM) | |
| 2-Chlorobenzyl | Reduced potency (IC50 8.7 µM) |
- Orthogonal Validation : Confirm binding via SPR (kinetics) and ITC (thermodynamics) to rule out assay artifacts .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variable Groups : Systematically modify:
Benzyl Group : Replace 4-methyl with halogens (Cl, F) or electron-withdrawing groups.
Piperazine Ring : Test N-methyl vs. N-ethyl or morpholine substitution.
- Biological Endpoints : Measure IC50 for target enzymes (e.g., COX-1/2) and cytotoxicity (MTT assay).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in COX-2 active site .
Q. What in vitro models are appropriate for preliminary neuroprotective activity screening?
- Methodological Answer :
- Cell Models :
- Primary cortical neurons (glutamate-induced excitotoxicity).
- SH-SY5Y cells (6-OHDA-induced Parkinson’s model).
- Assays :
- Measure ROS reduction (DCFH-DA fluorescence).
- Quantify caspase-3 activity (apoptosis marker).
- Positive Controls : Compare with riluzole or edaravone .
Data Analysis & Experimental Design
Q. How to statistically analyze dose-response curves for potency comparisons?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data using GraphPad Prism (variable slope, top/bottom constraints).
- Quality Metrics : Report R² (>0.95), Hill slope (1.0 ± 0.3), and EC50 confidence intervals (95%).
- Outlier Handling : Use Grubbs’ test (α=0.05) to exclude aberrant replicates .
Q. What experimental controls are critical for in vivo pharmacokinetic studies?
- Methodological Answer :
- Controls :
Vehicle-only group (solvent effects).
Reference compound (e.g., piperazine-based drugs for clearance comparison).
- Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours post-administration.
- Analytical Method : LC-MS/MS with deuterated internal standard (e.g., d4-oxalamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
